Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate
CAS No.:
Cat. No.: VC16503410
Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrN3O2 |
|---|---|
| Molecular Weight | 262.10 g/mol |
| IUPAC Name | tert-butyl 5-amino-3-bromopyrazole-1-carboxylate |
| Standard InChI | InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12/h4H,10H2,1-3H3 |
| Standard InChI Key | IRDOSKZUUOBXQF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(=CC(=N1)Br)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate belongs to the pyrazole family, a five-membered heterocycle with two adjacent nitrogen atoms. The compound’s structure includes:
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A tert-butyl carbamate group at the 1-position, providing steric bulk and stability.
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An amino group (-NH) at the 5-position, enabling hydrogen bonding and nucleophilic substitution.
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A bromine atom at the 3-position, serving as a leaving group for cross-coupling reactions .
The IUPAC name, tert-butyl 5-amino-3-bromopyrazole-1-carboxylate, reflects this substitution pattern. Its InChI key (InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12) confirms the connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.10 g/mol | |
| CAS Number | Not explicitly listed | - |
| Boiling/Melting Points | Data unavailable | - |
| Solubility | Likely polar aprotic solvents |
Synthesis and Functionalization
Two-Step Synthesis from Potassium Tricyanomethanide
A novel route described by involves:
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Formation of Pyrazole Bromide: Reacting potassium tricyanomethanide with tert-butyl hydrazinecarboxylate under acidic conditions yields a diaminopyrazole intermediate. A selective Sandmeyer reaction introduces bromine at the 3-position, avoiding over-bromination .
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Carboxamide Derivatization: The brominated pyrazole undergoes coupling with aryl boronic acids via Suzuki-Miyaura reactions to produce 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .
This method achieves 65–80% yields, surpassing earlier approaches in efficiency .
Comparative Analysis with Analogues
Replacing bromine with iodine (e.g., tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate) alters reactivity for specific cross-coupling reactions. Similarly, substituting the tert-butyl group with cyclopropyl (as in ) modulates lipophilicity and metabolic stability .
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s bromine and amino groups facilitate:
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Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to install aryl/heteroaryl groups.
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Nucleophilic aromatic substitution for introducing electron-deficient substituents .
Notably, it is a precursor to 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which exhibit:
Structure-Activity Relationship (SAR) Insights
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The tert-butyl group enhances metabolic stability by shielding the carbamate from esterase cleavage .
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The bromine atom’s electronegativity directs electrophilic substitution to the 4-position, enabling regioselective functionalization .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| VulcanChem | >95% | 1g, 5g, 10g | $$$ |
| Chemenu | Custom | Bulk | $$$$ |
Recent Research Advancements
Anticancer Drug Candidates
A 2024 study utilized this intermediate to synthesize Brivatinib analogs, which inhibit fibroblast growth factor receptors (FGFRs) with IC values <10 nM .
Antimicrobial Scaffolds
Derivatives bearing fluorinated aryl groups (e.g., 3-CF-phenyl) demonstrated MICs of 2–4 µg/mL against Staphylococcus aureus .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity issues during electrophilic substitution require careful optimization .
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Low solubility in aqueous media complicates biological testing .
Opportunities
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